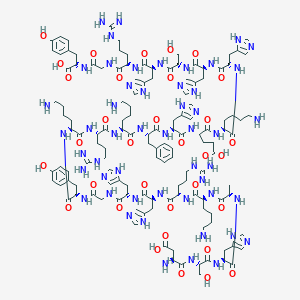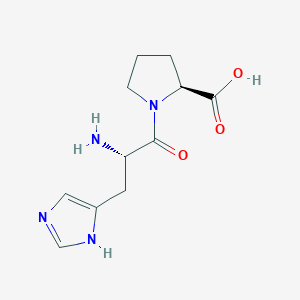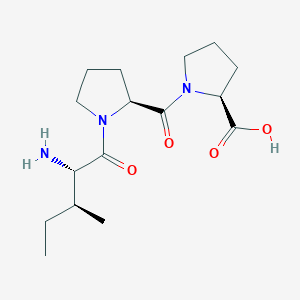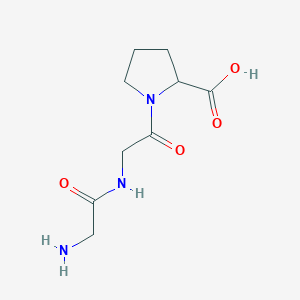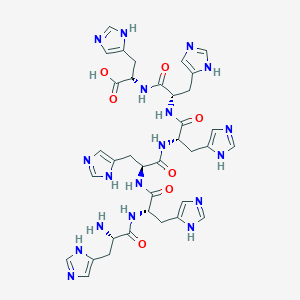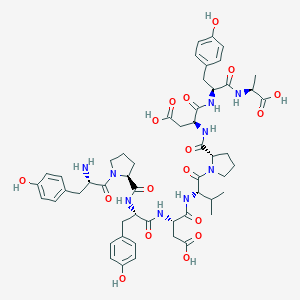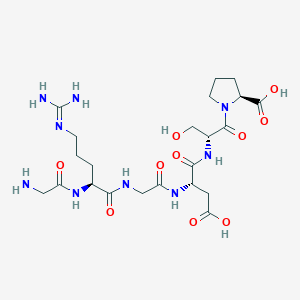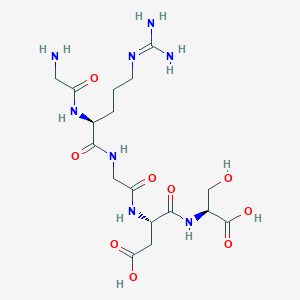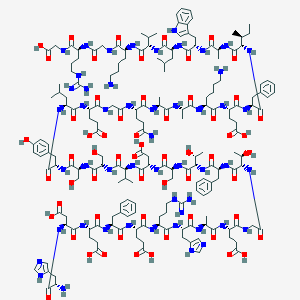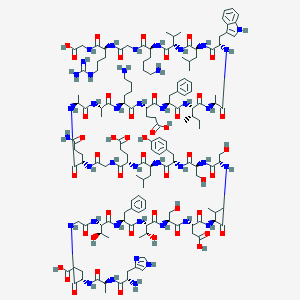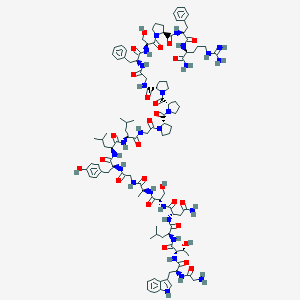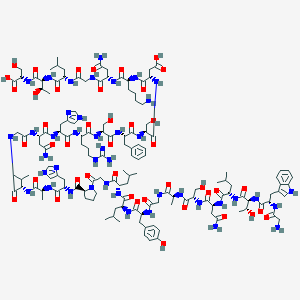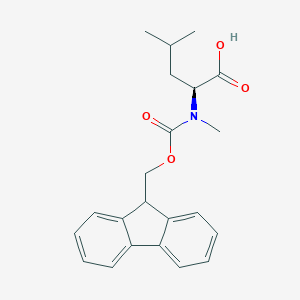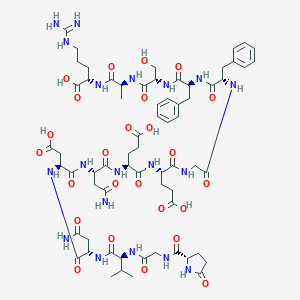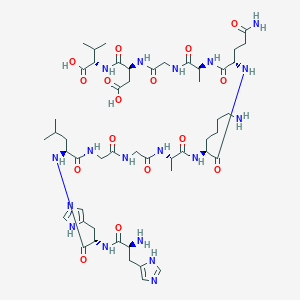
His-his-leu-gly-gly-ala-lys-gln-ala-gly-asp-val
Overview
Description
Fibrinogen Binding Inhibitor Peptide is a synthetic peptide designed to inhibit the binding of fibrinogen to its receptors. Fibrinogen is a glycoprotein that plays a crucial role in blood clot formation by converting to fibrin in the presence of thrombin. The inhibition of fibrinogen binding is significant in preventing thrombosis and other clot-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fibrinogen Binding Inhibitor Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting group from the amino acid’s amine group, usually with trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Fibrinogen Binding Inhibitor Peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The process involves:
Large-scale SPPS: Utilizing automated synthesizers for high-throughput peptide production.
Purification: Employing large-scale HPLC systems for purification.
Quality Control: Implementing rigorous quality control measures, including mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions: Fibrinogen Binding Inhibitor Peptide primarily undergoes:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.
Reduction: Reduction reactions can reverse oxidative modifications, particularly in disulfide bonds.
Common Reagents and Conditions:
Hydrolysis: Enzymes like proteases or acidic/basic conditions.
Oxidation: Reactive oxygen species (ROS) or chemical oxidants.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues or peptide fragments.
Reduction: Reduced peptide with restored disulfide bonds.
Scientific Research Applications
Fibrinogen Binding Inhibitor Peptide has diverse applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions and the role of fibrinogen in coagulation.
Biology: Investigates cellular processes involving fibrinogen, such as cell adhesion and migration.
Medicine: Potential therapeutic agent for preventing thrombosis and other clot-related disorders. It is also used in diagnostic assays to measure fibrinogen activity.
Mechanism of Action
Fibrinogen Binding Inhibitor Peptide exerts its effects by binding to the fibrinogen receptor sites, thereby preventing fibrinogen from interacting with its natural receptors on platelets and other cells. This inhibition disrupts the formation of fibrin clots and platelet aggregation, reducing the risk of thrombosis. The peptide targets the glycoprotein IIb/IIIa receptor on platelets, which is crucial for fibrinogen binding and clot formation .
Comparison with Similar Compounds
Eptifibatide: A cyclic heptapeptide that inhibits fibrinogen binding to the glycoprotein IIb/IIIa receptor.
Tirofiban: A non-peptide inhibitor of the glycoprotein IIb/IIIa receptor.
Abciximab: A monoclonal antibody fragment that inhibits fibrinogen binding to the glycoprotein IIb/IIIa receptor.
Uniqueness: Fibrinogen Binding Inhibitor Peptide is unique in its specific amino acid sequence designed to mimic the binding site of fibrinogen, providing high specificity and affinity for the fibrinogen receptor. Unlike other inhibitors, it offers a balance between efficacy and safety, with fewer side effects and a lower risk of bleeding complications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N18O16/c1-24(2)13-33(67-48(81)34(15-29-18-55-23-60-29)66-44(77)30(52)14-28-17-54-22-59-28)45(78)58-19-37(70)56-20-38(71)61-27(6)43(76)64-31(9-7-8-12-51)47(80)65-32(10-11-36(53)69)46(79)62-26(5)42(75)57-21-39(72)63-35(16-40(73)74)49(82)68-41(25(3)4)50(83)84/h17-18,22-27,30-35,41H,7-16,19-21,51-52H2,1-6H3,(H2,53,69)(H,54,59)(H,55,60)(H,56,70)(H,57,75)(H,58,78)(H,61,71)(H,62,79)(H,63,72)(H,64,76)(H,65,80)(H,66,77)(H,67,81)(H,68,82)(H,73,74)(H,83,84)/t26-,27-,30-,31-,32-,33-,34-,35-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSKWZSBFZRSGP-GYDGUXFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N18O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433062 | |
| Record name | CHEMBL409436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89105-94-2 | |
| Record name | CHEMBL409436 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val interact with its target and what are the downstream effects?
A1: this compound acts as an antagonist of the platelet integrin glycoprotein IIb/IIIa (also known as αIIbβ3). [, , ] This integrin plays a crucial role in platelet aggregation by binding to fibrinogen, bridging platelets together. By binding to glycoprotein IIb/IIIa, this compound prevents fibrinogen binding, thus inhibiting platelet aggregation. [, , ] This inhibitory effect extends to other ligands of glycoprotein IIb/IIIa such as von Willebrand factor and vitronectin, further contributing to its antithrombotic potential. [, , ]
Q2: What is the relationship between this compound and tyrosine phosphorylation in platelets?
A2: Research indicates that this compound, by inhibiting glycoprotein IIb/IIIa, indirectly influences tyrosine phosphorylation events in platelets. [, ] Studies using this peptide, alongside another glycoprotein IIb/IIIa inhibitor Arg-Gly-Asp-Ser, observed a decrease in thrombin-induced tyrosine phosphorylation of specific platelet proteins. [, ] This suggests a potential link between glycoprotein IIb/IIIa engagement and downstream tyrosine kinase signaling pathways involved in platelet activation.
Q3: How does the structure of this compound relate to its activity?
A4: The structure-activity relationship (SAR) of peptides containing the "Arg-Gly-Asp" (RGD) sequence is crucial for their ability to interact with integrins. [] Modifications to the flanking regions of the RGD sequence can significantly influence their affinity and selectivity for different integrins. [] While this compound contains the "Asp-Gly" sequence, studies have focused on modifying peptides containing RGD for enhanced binding to glycoprotein IIb/IIIa. [] Comparing the activity of this compound with structurally modified RGD-containing peptides could provide valuable insights into its SAR and potential for optimization.
Q4: What are the limitations of the current research on this compound?
A6: The available research on this compound primarily focuses on its in vitro effects on platelet function. [, , , , ] Further studies are necessary to determine its in vivo efficacy, pharmacokinetic properties, and potential toxicity before considering it for clinical applications. Additionally, exploring its long-term effects and comparing its efficacy with existing antiplatelet therapies is crucial for a comprehensive understanding of its therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


